molecular formula C8H4ClN3O2 B11782362 4-Chloro-8-nitrocinnoline CAS No. 2096-41-5

4-Chloro-8-nitrocinnoline

Cat. No.: B11782362
CAS No.: 2096-41-5
M. Wt: 209.59 g/mol
InChI Key: AWJCTBUJNXLTTL-UHFFFAOYSA-N
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Description

4-Chloro-8-nitrocinnoline is an organic compound with the molecular formula C8H4ClN3O2. It belongs to the class of cinnoline derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 8th position on the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The process begins with the chlorination of cinnoline to introduce the chlorine atom at the 4th position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8th position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-nitrocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-8-nitrocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-8-nitrocinnoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2096-41-5

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-8-nitrocinnoline

InChI

InChI=1S/C8H4ClN3O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H

InChI Key

AWJCTBUJNXLTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2Cl

Origin of Product

United States

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